molecular formula C13H13NS B188154 1-(Thiophen-2-yl)-1,2,3,4-tetrahydroisoquinoline CAS No. 120086-35-3

1-(Thiophen-2-yl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B188154
CAS No.: 120086-35-3
M. Wt: 215.32 g/mol
InChI Key: FHDLSGWIMXIQQV-UHFFFAOYSA-N
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Description

1-(Thiophen-2-yl)-1,2,3,4-tetrahydroisoquinoline is a heterocyclic compound that features a thiophene ring fused to a tetrahydroisoquinoline structure

Biochemical Analysis

Biochemical Properties

The biochemical properties of 1-(Thiophen-2-yl)-1,2,3,4-tetrahydroisoquinoline are largely determined by its interactions with various biomolecules. For instance, it has been found to inhibit tyrosinase, an enzyme crucial for melanin synthesis . This interaction suggests that this compound could potentially be used in the treatment of hyperpigmentation disorders.

Cellular Effects

In cellular environments, this compound has been shown to exhibit dose-dependent inhibitory effects on melanin content and intracellular tyrosinase in B16F10 melanoma cells . This suggests that the compound could influence cell function by modulating key cellular processes such as cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through a variety of mechanisms. For instance, it has been shown to inhibit tyrosinase through a competitive inhibition mechanism . This involves the compound binding to the active site of the enzyme, thereby preventing it from catalyzing its substrate.

Temporal Effects in Laboratory Settings

The effects of this compound in laboratory settings have been observed to change over time. For instance, it has been found that the compound exhibits high photoluminescence quantum yields (PLQYs) in both solution and aggregated states . This suggests that the compound’s effects on cellular function could vary depending on its state and the duration of exposure.

Dosage Effects in Animal Models

In animal models, the effects of this compound have been observed to vary with dosage . For instance, it has been found that a small increase in dosage can lead to unexpectedly strong effects, suggesting a potential risk of unintended overdose .

Metabolic Pathways

This compound is involved in several metabolic pathways. Its metabolism is somewhat similar to methamphetamine, involving processes such as hydroxylation, demethylation, and deamination . The end product is likely to be thiophene-2-carboxylic acid .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Thiophen-2-yl)-1,2,3,4-tetrahydroisoquinoline can be synthesized through various methods. One common approach involves the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde in the presence of an acid catalyst to form the tetrahydroisoquinoline core. The thiophene ring can be introduced via a subsequent cyclization reaction.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(Thiophen-2-yl)-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene or tetrahydrothiophene.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiophene and tetrahydrothiophene derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

1-(Thiophen-2-yl)-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of organic semiconductors and other advanced materials.

Comparison with Similar Compounds

Similar Compounds

    1-(Thiophen-3-yl)-1,2,3,4-tetrahydroisoquinoline: Similar structure but with the thiophene ring attached at a different position.

    1-(Furan-2-yl)-1,2,3,4-tetrahydroisoquinoline: Features a furan ring instead of a thiophene ring.

    1-(Pyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline: Contains a pyridine ring instead of a thiophene ring.

Uniqueness

1-(Thiophen-2-yl)-1,2,3,4-tetrahydroisoquinoline is unique due to the specific positioning of the thiophene ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-thiophen-2-yl-1,2,3,4-tetrahydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NS/c1-2-5-11-10(4-1)7-8-14-13(11)12-6-3-9-15-12/h1-6,9,13-14H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHDLSGWIMXIQQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C2=CC=CC=C21)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40383147
Record name 1-(thiophen-2-yl)-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40383147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120086-35-3
Record name 1-(thiophen-2-yl)-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40383147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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